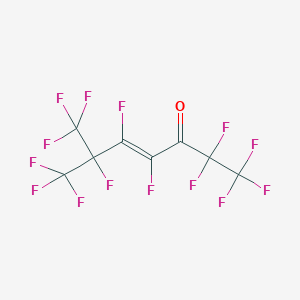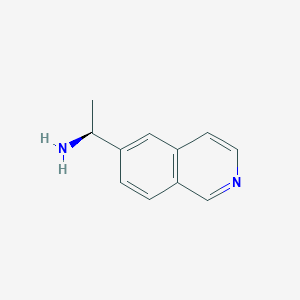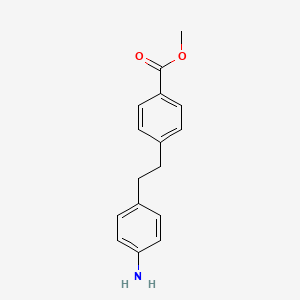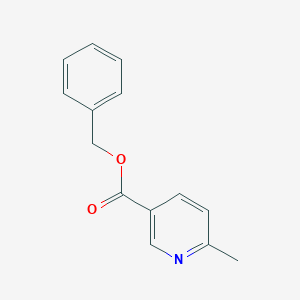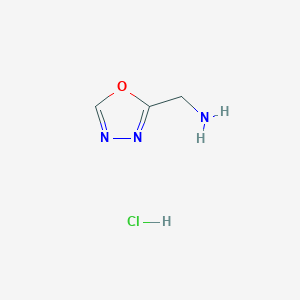
1,3,4-Oxadiazol-2-ylmethanamine hydrochloride
Vue d'ensemble
Description
1,3,4-Oxadiazol-2-ylmethanamine hydrochloride, also known as OMA, is a widely used chemical compound in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 164.62 g/mol. OMA is a versatile compound that has been used in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience.
Applications De Recherche Scientifique
Green Synthetic Methods
A green synthetic method for preparing 2-aryl-1,3,4-oxadiazoles using hydrazides and 1,1-dichloro-2-nitroethene was developed. This eco-friendly protocol features high yields, simplicity, water-based reaction medium, energy efficiency, and no catalysts addition (Zhu, Zou, Shao, & Li, 2015).
Medicinal Chemistry Applications
1,3,4-oxadiazoles are prominent in medicinal chemistry for diverse biological activities. For instance, they serve as potential inhibitors of acetyl- and butyrylcholinesterase, used in treating conditions like dementias and myasthenia gravis. The synthesis involves hydrazides reacting with isocyanate, followed by cyclization, showing moderate inhibition effects (Pflégr et al., 2022).
Druglike Molecule Applications
The 1,3,4-oxadiazole structure is often used as bioisosteric replacements for ester and amide functionalities in druglike molecules. A systematic comparison of 1,2,4- and 1,3,4-oxadiazole showed that 1,3,4-oxadiazole isomers have lower lipophilicity and better metabolic stability, hERG inhibition, and aqueous solubility (Boström et al., 2012).
Treatment and Cure of Diseases
1,3,4-oxadiazole derivatives are effective in treating a range of diseases. They are utilized as corrosion inhibitors and in light-emitting diodes. Synthetic strategies have been developed for high-yield, environmentally friendly methods. These compounds are used in anti-HIV medications, cancer prevention, antifungal drugs, and more (Chaudhary & Upadhyay, 2022).
Anticancer Agents
Substituted 1,3,4-oxadiazoles have shown potential as antimicrobial, antifungal, anti-inflammatory, analgesic, CNS-stimulating, anticonvulsive, anticancer, diuretic, and antihypertensive agents. A study on 1,3,4-oxadiazolyl tetrahydropyridines revealed moderate cytotoxicity against breast cancer cell lines (Redda & Gangapuram, 2007).
Bioactivities in Medicinal Chemistry
1,3,4-oxadiazole derivatives show promise in a wide array of bioactivities, including anti-inflammatory, anti-thrombotic, and anti-bacterial activities. They possess potential as pharmaceutical products for various treatments (Basra et al., 2019).
Mécanisme D'action
Target of Action
The primary target of (1,3,4-Oxadiazol-2-yl)methanamine hydrochloride is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is crucial for the proper functioning of the nervous system.
Mode of Action
(1,3,4-Oxadiazol-2-yl)methanamine hydrochloride acts as an inhibitor of acetylcholinesterase . It interacts with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter.
Biochemical Pathways
The inhibition of acetylcholinesterase affects the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By preventing the breakdown of acetylcholine, (1,3,4-Oxadiazol-2-yl)methanamine hydrochloride enhances cholinergic transmission. This can have various downstream effects, depending on the specific functions of the cholinergic neurons involved.
Result of Action
The molecular effect of (1,3,4-Oxadiazol-2-yl)methanamine hydrochloride is the inhibition of acetylcholinesterase, leading to an increased concentration of acetylcholine . On a cellular level, this can enhance cholinergic transmission, affecting various functions depending on the specific neurons involved. The compound has been suggested as a potential drug candidate for the treatment of Alzheimer’s disease , a condition characterized by a decline in cognitive abilities, which has been linked to deficiencies in cholinergic transmission .
Analyse Biochimique
Biochemical Properties
(1,3,4-Oxadiazol-2-yl)methanamine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme epidermal growth factor receptor (EGFR), where (1,3,4-Oxadiazol-2-yl)methanamine hydrochloride acts as an inhibitor . This interaction is significant in the context of anticancer therapy, as EGFR is a critical regulator of cell proliferation and survival. Additionally, (1,3,4-Oxadiazol-2-yl)methanamine hydrochloride has been shown to interact with other proteins involved in cell signaling pathways, further highlighting its importance in biochemical research .
Cellular Effects
The effects of (1,3,4-Oxadiazol-2-yl)methanamine hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (1,3,4-Oxadiazol-2-yl)methanamine hydrochloride has been observed to induce cell cycle arrest at the G1/G0 and G2 phases in cancer cell lines, thereby inhibiting cell proliferation . Furthermore, it affects gene expression by downregulating the expression of genes involved in cell growth and survival.
Molecular Mechanism
The molecular mechanism of action of (1,3,4-Oxadiazol-2-yl)methanamine hydrochloride involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, (1,3,4-Oxadiazol-2-yl)methanamine hydrochloride binds to the active site of EGFR, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, (1,3,4-Oxadiazol-2-yl)methanamine hydrochloride has been shown to modulate the activity of other enzymes and proteins, further contributing to its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1,3,4-Oxadiazol-2-yl)methanamine hydrochloride change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and cell types used. In vitro studies have demonstrated that prolonged exposure to (1,3,4-Oxadiazol-2-yl)methanamine hydrochloride can lead to sustained inhibition of cell proliferation and induction of apoptosis . These temporal effects highlight the importance of carefully controlling experimental conditions when studying this compound.
Dosage Effects in Animal Models
The effects of (1,3,4-Oxadiazol-2-yl)methanamine hydrochloride vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit significant anticancer activity with minimal toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the need for careful dose optimization in preclinical studies to maximize therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
(1,3,4-Oxadiazol-2-yl)methanamine hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways is the inhibition of 3-hydroxykynurenine transaminase (HKT), an enzyme involved in the kynurenine pathway . This inhibition leads to a reduction in the production of reactive oxygen and nitrogen species, which are implicated in various pathological conditions. Additionally, (1,3,4-Oxadiazol-2-yl)methanamine hydrochloride affects metabolic flux and metabolite levels, further highlighting its role in cellular metabolism .
Transport and Distribution
The transport and distribution of (1,3,4-Oxadiazol-2-yl)methanamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, (1,3,4-Oxadiazol-2-yl)methanamine hydrochloride can accumulate in specific cellular compartments, influencing its localization and activity . These transport and distribution mechanisms are critical for understanding the pharmacokinetics and pharmacodynamics of this compound.
Subcellular Localization
The subcellular localization of (1,3,4-Oxadiazol-2-yl)methanamine hydrochloride plays a crucial role in its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of cells, where it exerts its effects on cellular processes . Additionally, (1,3,4-Oxadiazol-2-yl)methanamine hydrochloride may undergo post-translational modifications that direct it to specific organelles or compartments, further modulating its activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
Propriétés
IUPAC Name |
1,3,4-oxadiazol-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O.ClH/c4-1-3-6-5-2-7-3;/h2H,1,4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIYFCZLOJQKMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(O1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
716329-40-7, 1383788-35-9 | |
| Record name | (1,3,4-Oxadiazol-2-yl)methylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,4-oxadiazol-2-ylmethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]-](/img/structure/B3039797.png)


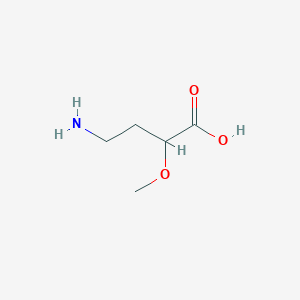
![4,6-Difluorobenzo[d]oxazol-2-amine](/img/structure/B3039801.png)

![N-(4-chlorophenyl)-N'-[3-(3-pyrrolidin-1-ylpyrazin-2-yl)phenyl]urea](/img/structure/B3039803.png)

